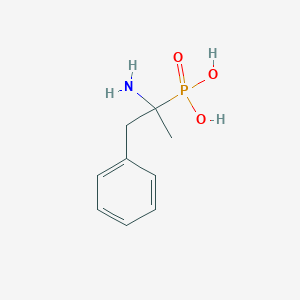
Methyl (6-acetamidohexyl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (6-acetamidohexyl)carbamodithioate is a chemical compound known for its unique structure and properties It is a member of the carbamodithioate family, which is characterized by the presence of a carbamodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (6-acetamidohexyl)carbamodithioate typically involves the reaction of 6-acetamidohexylamine with carbon disulfide and methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamodithioate group. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (6-acetamidohexyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioate group to a thiol or a disulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted carbamodithioates depending on the nucleophile used.
Scientific Research Applications
Methyl (6-acetamidohexyl)carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of polymers and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl (6-acetamidohexyl)carbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The carbamodithioate group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Methyl (6-acetamidohexyl)carbamodithioate can be compared with other carbamodithioate compounds such as:
- Methyl (phenyl)carbamodithioate
- Cyanomethyl methyl(phenyl)carbamodithioate
- Methyl (dodecyl)carbamodithioate
Uniqueness
What sets this compound apart is its specific structure, which includes an acetamidohexyl group. This unique structure imparts distinct chemical and biological properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
76029-23-7 |
|---|---|
Molecular Formula |
C10H20N2OS2 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
methyl N-(6-acetamidohexyl)carbamodithioate |
InChI |
InChI=1S/C10H20N2OS2/c1-9(13)11-7-5-3-4-6-8-12-10(14)15-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
WVWJQECEVRSJHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCCNC(=S)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


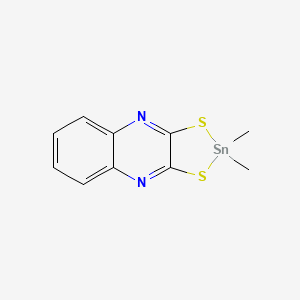
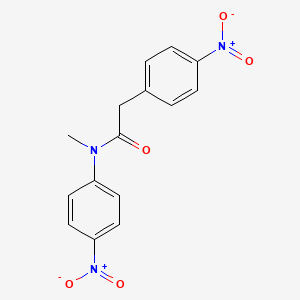

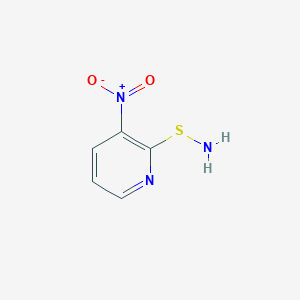
![{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14441780.png)
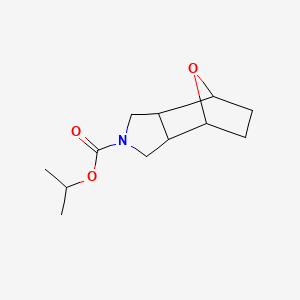

![[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14441811.png)
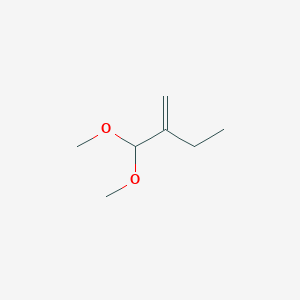

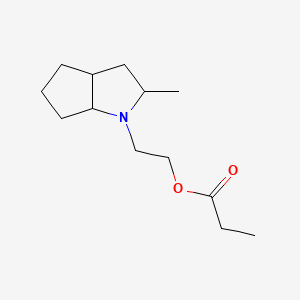

![4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one](/img/structure/B14441839.png)
